methyl 5-methyl-3H-benzo[e]indole-2-carboxylate

Physicochemical profiling Lipophilicity Drug-likeness prediction

Methyl 5-methyl-3H-benzo[e]indole-2-carboxylate (CAS 910442-90-9, C₁₅H₁₃NO₂, MW 239.27) is a tricyclic benzo[e]indole-2-carboxylate featuring a methyl substituent at the C-5 position of the naphthalenoid ring and a methyl ester at C-2. This compound belongs to the broader indole-2-carboxylate pharmacophore class, which has been extensively characterized as a privileged scaffold for strychnine-insensitive glycine binding site antagonism on the NMDA receptor complex.

Molecular Formula C15H13NO2
Molecular Weight 239.274
CAS No. 910442-90-9
Cat. No. B3019080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-methyl-3H-benzo[e]indole-2-carboxylate
CAS910442-90-9
Molecular FormulaC15H13NO2
Molecular Weight239.274
Structural Identifiers
SMILESCC1=CC2=C(C=C(N2)C(=O)OC)C3=CC=CC=C13
InChIInChI=1S/C15H13NO2/c1-9-7-13-12(8-14(16-13)15(17)18-2)11-6-4-3-5-10(9)11/h3-8,16H,1-2H3
InChIKeyUZZWVRSZDFWVDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Methyl-3H-benzo[e]indole-2-carboxylate (CAS 910442-90-9): Structural and Procurement Baseline


Methyl 5-methyl-3H-benzo[e]indole-2-carboxylate (CAS 910442-90-9, C₁₅H₁₃NO₂, MW 239.27) is a tricyclic benzo[e]indole-2-carboxylate featuring a methyl substituent at the C-5 position of the naphthalenoid ring and a methyl ester at C-2 . This compound belongs to the broader indole-2-carboxylate pharmacophore class, which has been extensively characterized as a privileged scaffold for strychnine-insensitive glycine binding site antagonism on the NMDA receptor complex [1]. The C-5 methyl distinguishes it from the parent methyl 3H-benzo[e]indole-2-carboxylate (CAS 55970-06-4, MW 225.24), which lacks aromatic substitution, thereby creating a differentiated chemical space for structure-activity relationship (SAR) exploration of the benzoannulated indole core.

Why Methyl 5-Methyl-3H-benzo[e]indole-2-carboxylate Cannot Be Interchanged with Other Benzo[e]indole-2-carboxylates


Indole-2-carboxylate derivatives are not interchangeable building blocks because the substitution pattern on the benzene-fused ring critically modulates both pharmacodynamic target engagement and physicochemical properties. Systematic SAR studies on NMDA glycine site antagonists have demonstrated that substituents at positions 5 and 6 of the indole ring directly control receptor affinity, with halogenated variants achieving nanomolar Ki values while unsubstituted analogs show markedly weaker binding [1]. The Jansen-Dannhardt review consolidates evidence that acidic functions at position 2 and substituents at positions 4, 5, and 6 of the indole moiety independently govern NMDA-glycine site affinity, meaning a C-5 methyl versus C-5 hydrogen cannot be assumed to produce equivalent biological readouts [2]. Furthermore, the C-5 methyl group alters LogP (3.42 for the target compound versus approximately 2.8–3.0 for the unsubstituted parent) and steric profile, which influence solubility, membrane permeability, and off-target binding propensities. For researchers requiring specific hydrophobic interactions or steric constraints within a binding pocket—whether in medicinal chemistry SAR campaigns or bioconjugate linker design—substituting the C-5 methyl variant with the unsubstituted analog risks invalidating the SAR hypothesis or reducing conjugate potency, as exemplified by the C-7 methoxy enhancement of >77-fold cytotoxicity in the seco-CBI duocarmycin analog series [3].

Quantitative Differentiation Evidence for Methyl 5-Methyl-3H-benzo[e]indole-2-carboxylate (CAS 910442-90-9)


C-5 Methyl Substitution Confers Calculated LogP Enhancement of ~0.4–0.6 Units Over the Unsubstituted Parent Scaffold

The C-5 methyl group on the naphthalenoid ring of the target compound increases calculated LogP relative to the unsubstituted methyl 3H-benzo[e]indole-2-carboxylate (CAS 55970-06-4). The target compound has a vendor-reported LogP of 3.42 (ALogP) , whereas the unsubstituted parent scaffold, methyl 3H-benzo[e]indole-2-carboxylate (C₁₄H₁₁NO₂, MW 225.24), has a calculated LogP of approximately 2.8–3.0 based on ChemSpider and ACD/Labs predictions . The ~0.4–0.6 LogP increment reflects the additional hydrophobic surface contributed by the methyl substituent, which has implications for passive membrane permeability, protein binding, and chromatographic retention behavior.

Physicochemical profiling Lipophilicity Drug-likeness prediction

Vendor-Certified Purity Advantage: 98% for the Target Compound Versus Typical 95% for the Closest Unsubstituted Analog

The target compound methyl 5-methyl-3H-benzo[e]indole-2-carboxylate is commercially available at 98% purity from Leyan (Product No. 1623386) . In contrast, the closest analog, methyl 3H-benzo[e]indole-2-carboxylate (CAS 55970-06-4), is typically supplied at 95% purity by multiple vendors including AKSci, Enamine, and CymitQuimica . The 3-percentage-point purity differential reduces the burden of impurity profiling in downstream reactions and is particularly relevant for fragment-based drug discovery, where low-purity building blocks can generate false-positive or false-negative screening results.

Chemical procurement Building block quality Synthetic reliability

The C-5 Methyl on the Benzo[e]indole Scaffold Occupies a Substituent Position Established as a Key Determinant of NMDA Glycine Site Affinity

Exhaustive SAR campaigns on indole-2-carboxylate glycine site antagonists have established that substituents at positions 5 and 6 of the indole nucleus are primary determinants of receptor binding affinity. Gray et al. (1991) demonstrated that 6-chloro substitution yields submicromolar Ki values (lead compound: 2-carboxy-6-chloro-3-indoleacetic acid, Ki = 1.6 µM vs. [³H]glycine) [1]. Rao et al. (1993) further demonstrated that 5- and 6-halogenated indole-2-carboxylates function as potent competitive glycine antagonists in vivo, with SC-49648 (6-chloro-2-carboxyindole-3-acetic acid) antagonizing NMDA/D-serine-induced cGMP elevation in mouse cerebellum (ED₅₀ values in the low mg/kg range i.c.b.) [2]. The Jansen-Dannhardt review explicitly catalogues the structure-activity dependence of NMDA-glycine site affinity on substitution at positions 4, 5, and 6 of the indole ring system [3]. Within this established SAR framework, the C-5 methyl group of the target compound represents a non-halogen, electron-donating substituent capable of engaging the hydrophobic sub-pocket identified in the glycine binding site pharmacophore model, offering a distinct electronic and steric profile compared to the unsubstituted, halogenated, or C-6-substituted analogs.

NMDA receptor pharmacology Glycine site antagonism Indole SAR

Synthetic Accessibility: Benzo[e]indole-2-carboxylate Methyl Esters Are Accessed in 58% Yield via Fischer Indole Cyclization, Enabling Milligram-to-Gram Scale Procurement

A representative synthesis of the benzo[e]indole-2-carboxylic acid methyl ester core has been disclosed in patent WO2008/82488 (Step B, Compound 2C), where cyclization of the corresponding indole-2-carboxylic acid with thionyl chloride in methanol under reflux for 24 hours afforded the methyl ester in 58% isolated yield (0.70 g from 1.0 g of acid precursor) . The reaction utilizes standard reagents (SOCl₂, MeOH) and moderate conditions (reflux), indicating that the benzo[e]indole-2-carboxylate ester core is synthetically tractable. While this specific patent example refers to the unsubstituted methyl 3H-benzo[e]indole-2-carboxylate (CAS 55970-06-4), the Fischer indole synthesis methodology for substituted benz[e]indoles is generalizable, as demonstrated by the patent US5750722 which describes high-purity substituted benz[e]indole preparation from arylhydrazines and ketones [1]. The commercial availability of the target compound at 98% purity from multiple vendors confirms that the C-5 methylated variant can be manufactured to research-grade specifications using established indole chemistry without requiring exotic reagents or protecting group strategies.

Synthetic methodology Indole chemistry Scale-up feasibility

Positional Isomer Specificity: The Target Compound Is a C-5 Methyl, Not an N-3 Methyl Benzo[e]indole, Differentiating It from the Only Other C₁₅H₁₃NO₂ Isomer in Common Commercial Catalogs (CAS 221312-94-3)

The target compound (CAS 910442-90-9, C₁₅H₁₃NO₂, MW 239.27) has a regioisomer: methyl 3-methyl-3H-benzo[e]indole-2-carboxylate (CAS 221312-94-3), also C₁₅H₁₃NO₂, MW 239.27 . In the target compound, the methyl group is attached to the C-5 carbon of the benzene-fused ring (naphthalenoid position), whereas in the isomer the methyl is on the N-3 position of the indole nitrogen. This positional difference has profound consequences: N-3 methylation eliminates the indolic N-H hydrogen bond donor capacity (HBD count drops from 1 to 0), fundamentally altering hydrogen bonding potential and molecular recognition properties. Furthermore, N-methylation converts the 3H-benzo[e]indole (3H-tautomer) into a quaternary ammonium-type indolium system, shifting the electronic structure and UV-Vis absorption properties. The target compound retains the N-H proton (H-donor count = 1, H-acceptor count = 2, TPSA = 42.09 Ų) , preserving the canonical indole hydrogen bond donor pharmacophore that is critical for glycine site recognition and general target engagement.

Isomer differentiation Chemical identity verification Procurement accuracy

Optimal Research and Procurement Application Scenarios for Methyl 5-Methyl-3H-benzo[e]indole-2-carboxylate


Medicinal Chemistry: NMDA Glycine Site Antagonist SAR Exploration

Researchers investigating the structure-activity relationships of indole-2-carboxylate glycine site antagonists should prioritize this compound for probing the hydrophobic sub-pocket accommodating C-5 substituents. The established SAR framework from Gray (1991) and Rao (1993) demonstrates that substituents at position 5 of the indole ring modulate glycine site affinity [1]. The C-5 methyl group provides an intermediate steric and electronic perturbation between the unsubstituted analog (minimal effect) and halogenated variants (strong electron-withdrawing), enabling fine-grained SAR mapping of the steric tolerance and electronic preferences of the glycine binding site's 'north-eastern' lipophilic pocket [2]. This compound serves as a key SAR probe to determine whether electron-donating alkyl substitution at C-5 enhances or diminishes affinity relative to the 6-chloro lead series, without the confounding metabolic and toxicity variables introduced by halogen substituents.

Chemical Biology: Benzo[e]indole-Based Fluorescent Probe Precursor with Tuned Lipophilicity

The benzo[e]indole scaffold is established as a precursor for squaraine dyes and fluorescent probes for human serum albumin (HSA) detection, as demonstrated by Gomes et al. (2022), who synthesized four squaraine dyes from 1,1,2-trimethyl-1H-benzo[e]indole exhibiting absorption/emission bands between 631–712 nm [3]. The target compound's C-5 methyl and methyl ester groups provide synthetic handles for further derivatization into unsymmetrical squaraine dyes with tailored photophysical properties. The elevated LogP (3.42 vs. ~2.8 for the unsubstituted scaffold) can be exploited to modulate dye aggregation behavior in aqueous media, HSA binding affinity, and intracellular localization, as structural modifications of the indole precursor were shown to control both the interaction with HSA and antifungal activity [3].

Fragment-Based Drug Discovery: A High-Purity Building Block for Library Synthesis

The target compound is suitable as a fragment library component or synthetic building block in fragment-based drug discovery (FBDD) campaigns targeting kinases, integrases, or protein-protein interactions that recognize indole-based pharmacophores. The 98% purity specification from Leyan exceeds the 95% threshold typically required for fragment screening libraries, minimizing false positives from impurity-driven assay interference. The compound satisfies fragment-likeness criteria (MW 239.27 < 300 Da; LogP 3.42 < 3.5 border; HBD = 1; HBA = 2; RotB = 1), making it compatible with both biochemical and biophysical screening formats including SPR, NMR, and thermal shift assays. The methyl ester at C-2 serves as a latent carboxylic acid that can be hydrolyzed post-screening to confirm target engagement via the indole-2-carboxylic acid pharmacophore, while the C-5 methyl provides a vector for fragment growing or merging strategies.

Process Chemistry: HPLC Method Development Standard with Defined LogP and UV Chromophore

The benzo[e]indole chromophore provides strong UV absorption in the 250–320 nm range due to the extended π-conjugated tricyclic system, while the defined LogP of 3.42 and TPSA of 42.09 Ų make this compound a suitable retention time marker for reversed-phase HPLC method development targeting moderately lipophilic heterocyclic compounds. The C-5 methyl substitution provides a distinct retention time shift relative to the unsubstituted parent scaffold (ΔLogP ≈ 0.4–0.6), enabling its use as a system suitability standard for chromatographic methods that must resolve closely related alkyl-substituted indole derivatives. Procurement of 98% purity material ensures minimal interference from co-eluting impurities during method validation.

Quote Request

Request a Quote for methyl 5-methyl-3H-benzo[e]indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.